molecular formula C13H12ClN5O2S B2413729 5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034354-94-2

5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2413729
CAS No.: 2034354-94-2
M. Wt: 337.78
InChI Key: ATJLNROWRASOJK-UHFFFAOYSA-N
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Description

5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12ClN5O2S and its molecular weight is 337.78. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide, belongs to the class of triazole-containing compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .

Mode of Action

Triazole compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction leads to changes in the function of the target, which can result in a variety of biological effects depending on the specific target and the nature of the change .

Biochemical Pathways

Triazole compounds have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that triazole compounds can affect a variety of biochemical pathways, with downstream effects that can include cell death (in the case of anticancer activity), inhibition of microbial growth (in the case of antimicrobial activity), and reduction of inflammation (in the case of anti-inflammatory activity) .

Pharmacokinetics

Triazole compounds in general are known to be readily capable of binding in the biological system , suggesting that they may have good bioavailability.

Result of Action

The result of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. Given the wide range of activities associated with triazole compounds , the molecular and cellular effects could potentially include cell death, inhibition of cell growth, reduction of inflammation, and other effects depending on the specific biochemical pathways affected.

Biological Activity

5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazole-containing compounds, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.

  • Molecular Formula : C13H12ClN5O2S
  • Molecular Weight : 337.78 g/mol
  • CAS Number : 2034354-94-2
  • Purity : Generally around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors through hydrogen bonding and dipole interactions. The triazole moiety is crucial for these interactions, allowing the compound to engage in biochemical pathways that may lead to therapeutic effects.

Pharmacological Activities

Research has indicated that compounds similar to this compound exhibit a range of pharmacological activities:

  • Anticancer Activity :
    • Triazole derivatives have been shown to inhibit various cancer cell lines. For instance, studies suggest that modifications in the triazole structure can enhance cytotoxicity against specific cancer types .
  • Antimicrobial Effects :
    • The compound may exhibit antimicrobial properties by disrupting microbial cell function or inhibiting growth. Similar triazole compounds have demonstrated effectiveness against a variety of pathogens .
  • Anti-inflammatory Properties :
    • Research indicates that certain derivatives possess anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production .
  • Enzyme Inhibition :
    • The compound has been associated with enzyme inhibition activities, including carbonic anhydrase and cholinesterase inhibitors, which are significant in treating conditions like glaucoma and Alzheimer's disease .

Case Studies and Research Findings

Several studies have reported on the biological activity of triazole derivatives:

StudyFindings
Investigated the lipophilicity and bioactivity of thiazolo[3,2-b][1,2,4]triazoles showing promising results in anti-inflammatory and antimicrobial tests.
Identified potent inhibitors targeting cancer pathways using similar triazole structures, indicating potential for drug development.
Evaluated various substituted pyrazole-based kinase inhibitors revealing significant anticancer activity with specific IC50 values against different cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of triazole compounds generally indicates good absorption and distribution characteristics. Studies suggest that these compounds can effectively penetrate biological membranes due to their lipophilic nature, which is crucial for their therapeutic efficacy .

Properties

IUPAC Name

5-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2S/c1-2-21-12-6-5-10-16-17-11(19(10)18-12)7-15-13(20)8-3-4-9(14)22-8/h3-6H,2,7H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJLNROWRASOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=C(S3)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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